molecular formula C18H20FN3O5S B2470610 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide CAS No. 941891-25-4

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2470610
CAS No.: 941891-25-4
M. Wt: 409.43
InChI Key: XASRCMJLQARVGF-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, morpholinoethyl, and nitrobenzenesulfonamide groups, which contribute to its distinctive properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, which often bind with high affinity to multiple receptors . This interaction could lead to changes in the activity of these targets, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially affect these pathways by interacting with key enzymes or receptors, leading to downstream effects.

Pharmacokinetics

Similar compounds have been found to have good kinetic solubilities and metabolic stability in vitro . These properties could potentially impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Based on the potential biological activities mentioned above, it could potentially lead to changes in cellular processes, such as cell proliferation, inflammation, or viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound. For instance, certain compounds can be more stable and effective under acidic or basic conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of 4-fluorophenylmorpholine: This step involves the reaction of 4-fluoroaniline with morpholine under specific conditions to form 4-fluorophenylmorpholine.

    Nitration of Benzenesulfonamide: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 3-nitrobenzenesulfonamide.

    Coupling Reaction: The final step involves coupling 4-fluorophenylmorpholine with 3-nitrobenzenesulfonamide under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-morpholinoethylamine
  • 3-nitrobenzenesulfonamide
  • 4-fluorophenylmorpholine

Uniqueness

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c19-15-6-4-14(5-7-15)18(21-8-10-27-11-9-21)13-20-28(25,26)17-3-1-2-16(12-17)22(23)24/h1-7,12,18,20H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASRCMJLQARVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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